N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoyl group, a tetrahydroquinoline moiety, and a bromofuran carboxamide group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Benzoylation: The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form the benzoylated product.
Bromofuran Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline amines or alcohols.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide is unique due to the presence of the bromofuran carboxamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-19-11-10-18(27-19)20(25)23-16-9-8-14-7-4-12-24(17(14)13-16)21(26)15-5-2-1-3-6-15/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPQEZFRQXHCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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